molecular formula C4H10O2 B1301861 (R)-(-)-1-Methoxy-2-propanol CAS No. 4984-22-9

(R)-(-)-1-Methoxy-2-propanol

Cat. No. B1301861
CAS RN: 4984-22-9
M. Wt: 90.12 g/mol
InChI Key: ARXJGSRGQADJSQ-SCSAIBSYSA-N
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Description

(R)-(-)-1-Methoxy-2-propanol is a chiral compound that is relevant in the field of synthetic organic chemistry, particularly in the synthesis of enantiomerically pure molecules. While the provided papers do not directly discuss (R)-(-)-1-Methoxy-2-propanol, they do provide insights into related compounds and methodologies that can be applied to its analysis.

Synthesis Analysis

The synthesis of chiral compounds similar to (R)-(-)-1-Methoxy-2-propanol often involves the use of chiral resolving agents or asymmetric synthesis techniques. For instance, the synthesis of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid as a chiral resolving agent was achieved and its absolute configuration was determined using X-ray structural analysis . Similarly, the enantioselective synthesis of (R)-α-lipoic acid was accomplished starting from a racemic precursor, which was converted into the R-isomer using a chiral host molecule under basic conditions . These methods could potentially be adapted for the synthesis of (R)-(-)-1-Methoxy-2-propanol.

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their function and reactivity. X-ray structural analysis and NMR analyses are common techniques used to determine the absolute configuration and conformation of chiral molecules . The molecular structure of (R)-(-)-1-Methoxy-2-propanol would likely exhibit similar importance in its reactivity and could be analyzed using these techniques.

Chemical Reactions Analysis

The reactivity of chiral alcohols, such as (R)-(-)-1-Methoxy-2-propanol, can be influenced by their absolute configuration. For example, the asymmetric synthesis of the benzylic hydroxylation metabolite of metoprolol showed high product stereoselectivity, which was determined using chiral derivatization and HPLC procedures . The chemical reactions involving (R)-(-)-1-Methoxy-2-propanol would need to be analyzed with consideration for its stereochemistry to understand its behavior in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral compounds are often characterized to understand their potential applications. For instance, the use of 2-methoxy-2-(1-naphthyl)propionic acid as a chiral auxiliary enabled the enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method . The physical properties such as solubility, boiling point, and optical rotation, as well as chemical properties like acidity or basicity, reactivity, and stability of (R)-(-)-1-Methoxy-2-propanol, would be important to analyze for a comprehensive understanding of the compound.

Scientific Research Applications

Industrial Use and Biological Monitoring

(R)-(-)-1-Methoxy-2-propanol (M2P) is increasingly used in industry as a safer alternative to ethylene glycol ethers. Due to its ease of skin absorption, biological monitoring is essential for assessing occupational exposure. An analytical method has been developed for determining free M2P in urine, involving gas chromatography-mass spectrometry, indicating rapid urinary excretion with a half-life of less than 2.6 hours (Jones et al., 1997).

Gas Sensing Applications

The use of Ag decorated SnO2 mesoporous material, showing high sensitivity and good selectivity, has been synthesized for detecting methoxy propanol among other volatile organic compounds (VOCs). A Density Functional Theory study provides insights into the gas sensing mechanism, illustrating electron transfer and adsorption processes, relevant for safety in human habitats and health (Li et al., 2019).

Use in Fuel Additives

1-Methoxy-2-propanol is also used as an oxygenated additive for diesel fuel. Its speed of sound was measured across various states (liquid, vapor, near-critical, and supercritical) using the Brillouin light scattering method. This data is crucial for understanding its behavior under different temperature and pressure conditions, relevant for its application in fuel additives (Zhang et al., 2019).

Catalytic Synthesis

The synthesis of 1-methoxy-2-propanol from propylene oxide and methanol has been investigated using ZnMgAl catalysts derived from hydrotalcite-like compounds. The catalyst's acid-base properties significantly influence the conversion and selectivity of the synthesis process, making it relevant for chemical manufacturing (Cheng et al., 2008).

Electrochemical Oxidation

1-Methoxy-2-propanol has shown interesting features when studied in direct liquid fuel cells. Factors like air flow rate and temperature affect its performance, offering insights into its potential as an alternative fuel source (Qi & Kaufman, 2002).

properties

IUPAC Name

(2R)-1-methoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXJGSRGQADJSQ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Methoxy-2-propanol

CAS RN

4984-22-9
Record name (R)-(-)-1-Methoxy-2-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 100 mL Parr reactor equipped with a magnetic stir bar is charged with 34 grams of methanol, 200 mg. of 2,6-lutidine and 250 mg. of Ts-1 titanium silicalite containing 2.1 weight % Ti (calcined at 540-550° C. before use). After stirring for several minutes at ambient temperature, 8 grams of 30% aqueous hydrogen peroxide is added. The closed reactor is then charged with 14 grams of propylene from a Hoke pressure vessel using 400 psig of nitrogen. The reactor is heated at 40° C. for 30 minutes and cooled to 20° C. using an ice bath. The gasses from the reactor are vented into a gas bag. The reactor is pressurized to 400 psig with nitrogen and the gasses vented into another gas bag. The gas bags are analyzed by GC for oxygen, propylene oxide, propylene and CO2. The volumes of the bags are measured using a wet test meter. The liquid phase is analyzed by GC for oxygenated products using acetonitrile as a standard and by LC for carboxylic acids. The hydrogen peroxide conversion is measured by reaction of an aliquot of the recovered liquid with sodium iodide and titration with sodium thiosulfate. The above reaction gave propylene oxide and propylene glycol monomethyl ether isomers in 98.5 and 0.8% selectivity, respectively. The selectivities were based on observed products on a propylene basis. The hydrogen peroxide conversion was 74%.
Quantity
34 g
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
Ts-1 titanium
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reactant
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8 g
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reactant
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14 g
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Synthesis routes and methods II

Procedure details

To a solution of (1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine, 20c, (50 mg, 0.09 mmol) in methanol (2 mL) was added 2-(methoxymethyl)oxirane (9.4 mg, 0.11 mmol) and the reaction mixture was heated in the microwave to 140° C. for 10 min. 1M aqueous LiOH (1.0 mL, 1.0 mmol) was added, and the reaction mixture was heated in the microwave to 130° C. for 10 min. The solvent was evaporated under reduced pressure, and the residue was purified by HPLC, using 5-70% CH3CN//H2O with 0.1% TFA over 15 minutes. The purified fractions were concentrated, redissolved in MeOH and passed through a carbonate-PS column to provide the free base of the desired product 1-[[(1R,3S)-3-[[2-(5-chloro-1H-pyrrolo[2, 3-1)]pyridin-3-yl)-5-fluoro-pyrimidin-4-yl]amino]cyclohexyl]amino]-3-methoxy-propan-2-ol, 610.
Name
(1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine
Quantity
0 (± 1) mol
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Reaction Step One
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20c
Quantity
50 mg
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reactant
Reaction Step One
Quantity
9.4 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-(-)-1-Methoxy-2-propanol
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Citations

For This Compound
39
Citations
WR Berendsen, G Gendrot, S Resnick, M Reuss - Journal of biotechnology, 2006 - Elsevier
… Retention times for R-1-methoxy-2-propanol (R-MP), S-1-methoxy-2-propanol (S-MP), R/S-MPA on the α-dex column were 6.6, 6.8 and 10.2 min, respectively. Retention times for R/S-…
Number of citations: 28 www.sciencedirect.com
J Shan, Y Liu, J Zhang - Chinese Journal of Chemistry, 2011 - Wiley Online Library
The kinetics of oxidation of 1‐methoxy‐2‐propanol and 1‐ethoxy‐2‐propanol by ditelluratocuprate(III) (DTC) in alkaline liquids has been studied spectrophotometrically in the …
Number of citations: 6 onlinelibrary.wiley.com
PH Au‐Yeung, SM Resnick, PM Witt, TC Frank… - AIChE …, 2013 - Wiley Online Library
A novel horizontal reactive distillation apparatus and a new overall process scheme are proposed for continuous multicomponent chiral resolution via reversible enantioselective …
Number of citations: 15 aiche.onlinelibrary.wiley.com
WR Berendsen, G Gendrot, A Freund… - Biotechnology and …, 2006 - Wiley Online Library
Lipase‐catalyzed kinetic resolution of racemates is a popular method for synthesis of chiral synthons. Most of these resolutions are reversible equilibrium limited reactions. For the first …
Number of citations: 20 onlinelibrary.wiley.com
K Yamamoto, Y Nakao, Y Kyogoku, H Sugeta - Journal of molecular …, 1991 - Elsevier
Vibrational circular dichroism (VCD) of the OH stretching vibrations in intramolecular hydrogen bond systems, ie 1,2-diols and β-methoxyalcohols, has been studied. The VCD feature of …
Number of citations: 14 www.sciencedirect.com
EE Jacobsen, LS Andresen, T Anthonsen - Tetrahedron: Asymmetry, 2005 - Elsevier
Decreasing enantioselectivity (E-value) by increasing conversion has been observed in transesterification reactions of secondary alcohols catalyzed by a pure protein formulation of …
Number of citations: 27 www.sciencedirect.com
K Park, BM Lee, YH Kim, T Han, W Yi, DH Lee… - Bioorganic & medicinal …, 2013 - Elsevier
Novel benzamide derivatives were synthesized and tested at in vitro assay by measuring fold increase of glucokinase activity at 5.0mM glucose concentration. Among the prepared …
Number of citations: 36 www.sciencedirect.com
L You, G Pescitelli, EV Anslyn… - Journal of the American …, 2012 - ACS Publications
Chiral mono-ols are among the most sought after targets in asymmetric synthesis, and therefore, their chemical characterization and associated enantiomeric excess (ee) values are …
Number of citations: 139 pubs.acs.org
C Yu, B Özkaya, FW Patureau - Chemistry–A European …, 2021 - Wiley Online Library
A mild and green electro‐oxidative protocol to construct aromatic esters from methylarenes and alcohols is herein reported. Importantly, the reaction is free of metals, chemical oxidants, …
K Park, BM Lee, KH Hyun, T Han… - ACS Medicinal …, 2015 - ACS Publications
Novel acetylenyl-containing benzamide derivatives were synthesized and screened using an in vitro assay measuring increases in glucokinase activity stimulated by 10 mM glucose …
Number of citations: 33 pubs.acs.org

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